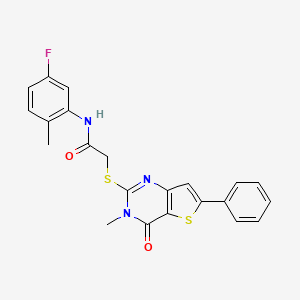

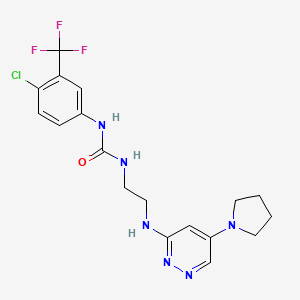

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione and similar compounds has been reported in the literature . The synthesis involves domino-reactions in water . The structure of the new derivatives is confirmed by NMR and ESI-MS spectra .Molecular Structure Analysis

The molecule contains a total of 44 bonds. There are 24 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Scientific Research Applications

Molecular Structure and Stability Analysis

The research into compounds similar to 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione focuses on understanding their molecular structure and stability. For instance, studies on 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione demonstrate the molecule's envelope conformation and the intramolecular hydrogen bonding that stabilizes it. These findings can inform the synthesis and application of related compounds in various fields, including materials science and pharmacology (Arfan, Tahir, Shah, & Iqbal, 2009).

Optoelectronic Applications

Another significant area of application is in the development of optoelectronic devices. A study on the use of 1,2,6-Thiadiazin-4-one-containing small molecules as electron donors in bulk heterojunction solar cells demonstrates the potential of thiadiazinane derivatives in improving the efficiency of organic solar cells. The addition of specific additives to the blend can significantly enhance performance by improving morphology and doubling hole mobility (Hermerschmidt et al., 2015).

Catalytic Applications

1,3,5-Tris(hydrogensulfato) Benzene, a compound utilized in synthesizing derivatives, showcases the potential of thiadiazinane-related structures in catalysis. The efficient synthesis of complex molecules through condensation reactions highlights their utility in creating eco-friendly catalysts for organic synthesis (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Pharmaceutical Research

In pharmaceutical research, the structural analogs of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione are explored for their biological activities. For example, new benzo[b]thiophene derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Such studies indicate the potential of thiadiazinane derivatives in developing new therapeutic agents (Isloor, Kalluraya, & Pai, 2010).

Material Science

Thiadiazinane derivatives are also significant in material science, particularly in the development of new materials with specific optical and electrochemical properties. Research on molecular organization in lipid bilayers containing bioactive compounds from the thiadiazinane group sheds light on their interactions with biological membranes, which is crucial for drug delivery systems and the design of bioactive materials (Kluczyk et al., 2016).

Future Directions

The future directions for research on 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione could include further studies to optimize its structure, detect its bio-targets and in vivo activity . It could also include exploring its potential for drug development, catalyst, and its applications in various fields such as medicine, materials science, and environmental studies.

properties

IUPAC Name |

3-benzyl-5-(2-phenylethyl)-1,3,5-thiadiazinane-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S2/c21-18-20(13-17-9-5-2-6-10-17)14-19(15-22-18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSBLFQOONPXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CSC(=S)N1CC2=CC=CC=C2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-Thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide](/img/structure/B2439652.png)

![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)

![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)